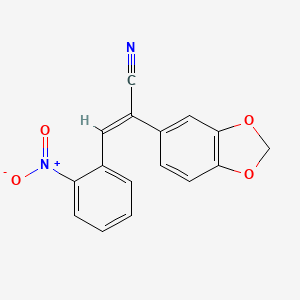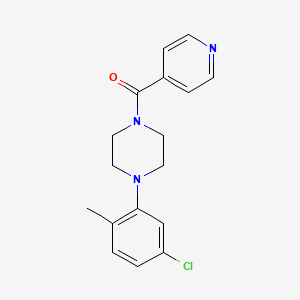
1-(5-chloro-2-methylphenyl)-4-isonicotinoylpiperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-chloro-2-methylphenyl)-4-isonicotinoylpiperazine, also known as CM-156, is a novel compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. CM-156 is a piperazine-based compound that has been synthesized through a multistep process, and its unique chemical structure has been found to exhibit interesting biological properties, making it a promising candidate for drug development.
Mécanisme D'action
The exact mechanism of action of 1-(5-chloro-2-methylphenyl)-4-isonicotinoylpiperazine is not fully understood, but it is believed to act through multiple pathways. 1-(5-chloro-2-methylphenyl)-4-isonicotinoylpiperazine has been found to inhibit the activity of several enzymes involved in inflammation and cancer progression, including cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs). Furthermore, 1-(5-chloro-2-methylphenyl)-4-isonicotinoylpiperazine has been found to inhibit the replication of viruses by interfering with viral entry, replication, and assembly.
Biochemical and Physiological Effects:
1-(5-chloro-2-methylphenyl)-4-isonicotinoylpiperazine has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have shown that 1-(5-chloro-2-methylphenyl)-4-isonicotinoylpiperazine reduces the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), and inhibits the activity of COX-2 and MMPs. Furthermore, 1-(5-chloro-2-methylphenyl)-4-isonicotinoylpiperazine has been found to induce apoptosis in cancer cells and inhibit the replication of several viruses. In vivo studies have shown that 1-(5-chloro-2-methylphenyl)-4-isonicotinoylpiperazine reduces inflammation and tumor growth in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
1-(5-chloro-2-methylphenyl)-4-isonicotinoylpiperazine has several advantages for lab experiments, including its high purity and stability, which make it suitable for further research. Furthermore, 1-(5-chloro-2-methylphenyl)-4-isonicotinoylpiperazine has been found to exhibit a range of biological activities, making it a promising candidate for drug development. However, there are also limitations to using 1-(5-chloro-2-methylphenyl)-4-isonicotinoylpiperazine in lab experiments, including its potential toxicity and the need for further studies to fully understand its mechanism of action.
Orientations Futures
There are several future directions for research on 1-(5-chloro-2-methylphenyl)-4-isonicotinoylpiperazine. Further studies are needed to fully understand its mechanism of action and to investigate its potential therapeutic applications. Furthermore, studies are needed to optimize the synthesis of 1-(5-chloro-2-methylphenyl)-4-isonicotinoylpiperazine and to investigate its toxicity and pharmacokinetics. Finally, preclinical and clinical studies are needed to evaluate the safety and efficacy of 1-(5-chloro-2-methylphenyl)-4-isonicotinoylpiperazine as a potential drug candidate.
Méthodes De Synthèse
The synthesis of 1-(5-chloro-2-methylphenyl)-4-isonicotinoylpiperazine involves a multistep process, starting with the reaction of 5-chloro-2-methylphenylamine with ethyl 2-chloroacetate to form ethyl 2-(5-chloro-2-methylphenylamino)acetate. This intermediate is then reacted with sodium hydride and isonicotinic acid to form 1-(5-chloro-2-methylphenyl)-4-isonicotinoylpiperazine. The synthesis of 1-(5-chloro-2-methylphenyl)-4-isonicotinoylpiperazine has been optimized to achieve high yields and purity, making it suitable for further research.
Applications De Recherche Scientifique
1-(5-chloro-2-methylphenyl)-4-isonicotinoylpiperazine has been found to exhibit a range of biological activities, making it a promising candidate for drug development. Several studies have investigated the potential therapeutic applications of 1-(5-chloro-2-methylphenyl)-4-isonicotinoylpiperazine, including its anti-inflammatory, anti-tumor, and anti-viral properties. In vitro studies have shown that 1-(5-chloro-2-methylphenyl)-4-isonicotinoylpiperazine inhibits the growth of cancer cells and reduces the production of pro-inflammatory cytokines. Furthermore, 1-(5-chloro-2-methylphenyl)-4-isonicotinoylpiperazine has been found to inhibit the replication of several viruses, including HIV and hepatitis B virus.
Propriétés
IUPAC Name |
[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-pyridin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN3O/c1-13-2-3-15(18)12-16(13)20-8-10-21(11-9-20)17(22)14-4-6-19-7-5-14/h2-7,12H,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPTBNZGSGXYVES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C(=O)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(5-Chloro-2-methylphenyl)piperazin-1-yl](pyridin-4-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

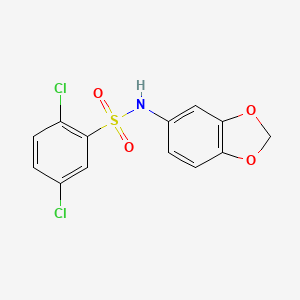
![N-[3-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B5768668.png)
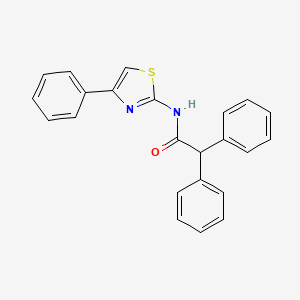

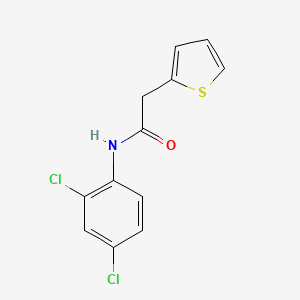
![3-(4-fluorophenyl)-7-(3-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B5768696.png)
![4-methoxy-3-methyl-N-[4-(4-morpholinylsulfonyl)phenyl]benzenesulfonamide](/img/structure/B5768701.png)
![3-[(2-fluorobenzyl)thio]-5-(2-methoxyphenyl)-1H-1,2,4-triazole](/img/structure/B5768715.png)

![N-[4-(dimethylamino)phenyl]-4-isopropoxybenzamide](/img/structure/B5768718.png)
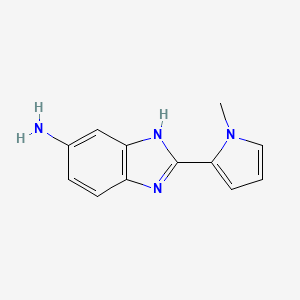
![2-[(2-anilino-2-oxoethyl)thio]-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B5768742.png)
![2-methyl-N-{[(2-methylphenyl)amino]carbonothioyl}propanamide](/img/structure/B5768745.png)
